

A Technical Guide to 3-(4-Methoxyphenyl)-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(4-Methoxyphenyl)-2-phenylpropanoic acid

Cat. No.: B1361069

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(4-Methoxyphenyl)-2-phenylpropanoic acid**, including its chemical identity, physicochemical properties, a plausible synthetic route, and an exploration of the biological activities of structurally related compounds. This document is intended to serve as a foundational resource for researchers engaged in chemical synthesis and drug discovery.

Chemical Identity and Properties

3-(4-Methoxyphenyl)-2-phenylpropanoic acid is a carboxylic acid derivative with a molecular structure featuring a phenylpropanoic acid backbone substituted with a 4-methoxyphenyl group at the 3-position and a phenyl group at the 2-position.

IUPAC Name: **3-(4-Methoxyphenyl)-2-phenylpropanoic acid**

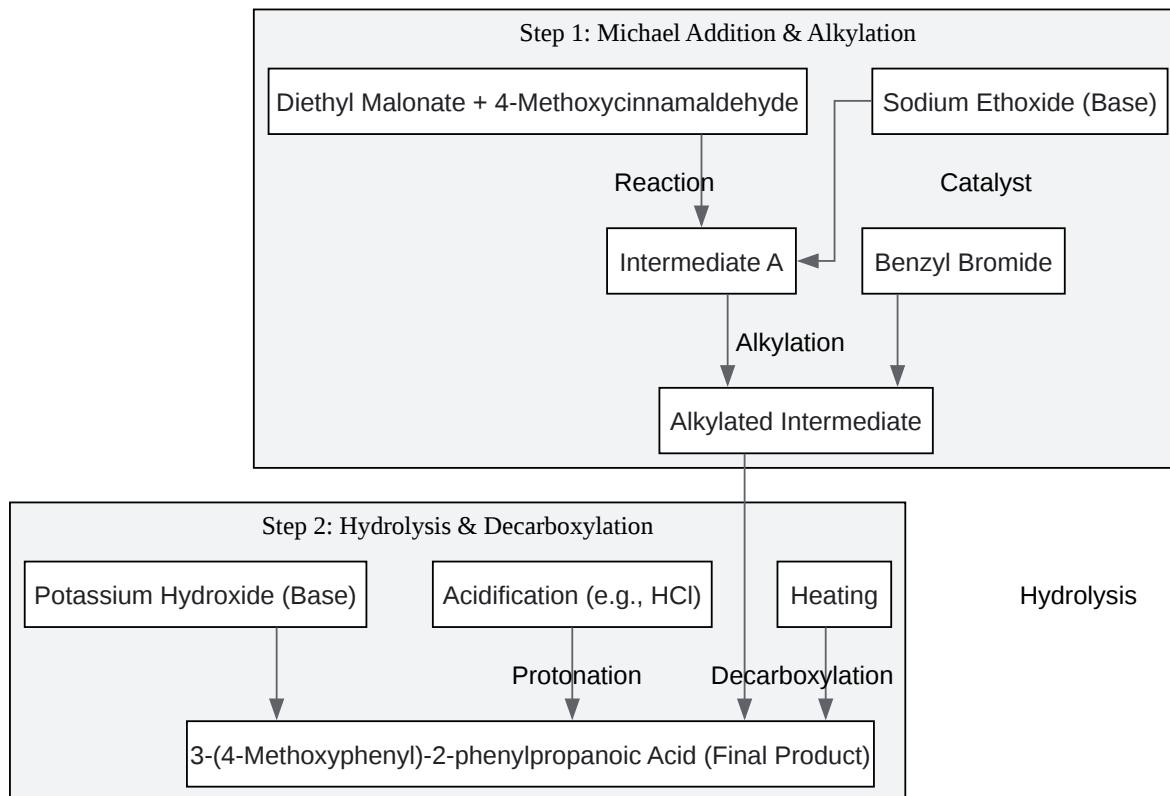
Synonyms: 3-(p-Methoxyphenyl)-2-phenylpropionic acid, 4-Methoxy- α -phenylbenzenepropanoic acid, p-Methoxy- α -phenylhydrocinnamic acid

CAS Number: 4314-68-5

Physicochemical Data

The following table summarizes the known and computed physicochemical properties of **3-(4-Methoxyphenyl)-2-phenylpropanoic acid**.

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₆ O ₃	-
Molecular Weight	256.30 g/mol	-
Melting Point	125 °C	Experimental
Boiling Point	Data not available	-
Solubility	Data not available	-


Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of **3-(4-Methoxyphenyl)-2-phenylpropanoic acid** is not readily available in the cited literature, a plausible two-step synthetic route can be proposed based on established organic chemistry reactions for similar structures. This route involves a Michael addition followed by hydrolysis.

Proposed Synthetic Pathway

- Michael Addition: Diethyl malonate is reacted with 4-methoxycinnamaldehyde in the presence of a base such as sodium ethoxide. The resulting intermediate is then subjected to alkylation with benzyl bromide.
- Hydrolysis and Decarboxylation: The resulting tri-substituted ester is hydrolyzed using a strong base (e.g., potassium hydroxide), followed by acidification and heating to induce decarboxylation, yielding the final product, **3-(4-Methoxyphenyl)-2-phenylpropanoic acid**.

Experimental Workflow

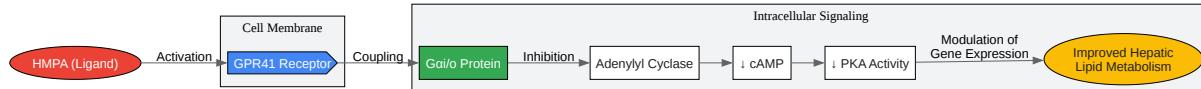
[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **3-(4-Methoxyphenyl)-2-phenylpropanoic acid**.

Biological Activity and Signaling Pathways of Related Compounds

Direct studies on the biological activity and associated signaling pathways of **3-(4-Methoxyphenyl)-2-phenylpropanoic acid** are limited. However, research on structurally

similar phenylpropanoic acid derivatives provides valuable insights into its potential pharmacological relevance.


G-Protein Coupled Receptor (GPCR) Agonism

Several phenylpropanoic acid derivatives have been identified as potent agonists for G-protein coupled receptors, particularly GPR40 and GPR41.

- GPR40: Derivatives of phenylpropanoic acid are being investigated as GPR40 agonists for the treatment of type 2 diabetes. Activation of GPR40 in pancreatic β -cells potentiates glucose-stimulated insulin secretion.
- GPR41: The related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a metabolite of dietary polyphenols, has been shown to activate GPR41. This activation is linked to improved hepatic lipid metabolism and may have anti-obesity effects.

GPR41 Signaling Pathway

The activation of GPR41 by ligands such as HMPA initiates a signaling cascade that can influence metabolic homeostasis.

[Click to download full resolution via product page](#)

Caption: Simplified GPR41 signaling pathway activated by HMPA.

Neuroprotective Potential

Studies on HMPA have also indicated potential neuroprotective effects. It has been shown to inhibit the aggregation of amyloid β -peptide in vitro, suggesting a possible role in modulating pathways related to neurodegenerative diseases.

Conclusion

3-(4-Methoxyphenyl)-2-phenylpropanoic acid is a compound with well-defined chemical properties. While specific biological data is sparse, the activities of structurally related compounds suggest that it may be a valuable candidate for further investigation, particularly in the areas of metabolic disorders and neuroprotection. The proposed synthetic route offers a viable method for its preparation, enabling further research into its pharmacological profile and potential therapeutic applications.

- To cite this document: BenchChem. [A Technical Guide to 3-(4-Methoxyphenyl)-2-phenylpropanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1361069#3-4-methoxyphenyl-2-phenylpropanoic-acid-iupac-name\]](https://www.benchchem.com/product/b1361069#3-4-methoxyphenyl-2-phenylpropanoic-acid-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com